CCR4 Binding Affinity: 2-Iodo vs. 2-Chloro Benzoyl Comparator in Radioligand Displacement Assay
In a head-to-head comparison within the same patent, direct replacement of the 2-iodobenzoyl group with a 2-chlorobenzoyl group on an otherwise identical scaffold results in a loss of CCR4 binding affinity [1]. The target compound's Ki was measured as 12 nM, whereas the 2-chloro comparator exhibited a Ki of 68 nM in an [125I]-TARC displacement assay using human recombinant CCR4 expressed in CHO cell membranes [1].
| Evidence Dimension | CCR4 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | 2-chlorobenzoyl analog: Ki = 68 nM |
| Quantified Difference | 5.7-fold increase in affinity conferred by the 2-iodo substituent |
| Conditions | [125I]-TARC displacement assay on human recombinant CCR4 expressed in CHO cell membranes [1] |
Why This Matters
The 5.7-fold affinity gain validates the selection of the 2-iodobenzoyl group over the synthetically cheaper 2-chlorobenzoyl analog for experiments requiring high receptor occupancy at low concentrations.
- [1] Li, S., Wang, Y., Xiao, J., Ma, D., Gong, H., Qi, H., Wang, L., Ling, X., Zheng, Z., Zhang, Y., Zhong, W., Li, M., Xie, Y., Xu, E., Li, X., Ma, J., Zhao, G., Zhou, X., Wang, X., & Liu, H. (2016). Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent No. 9,493,453. Washington, DC: U.S. Patent and Trademark Office. View Source
